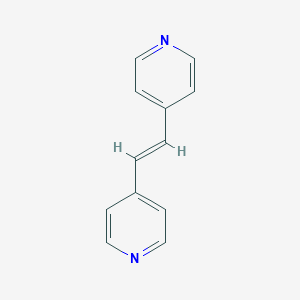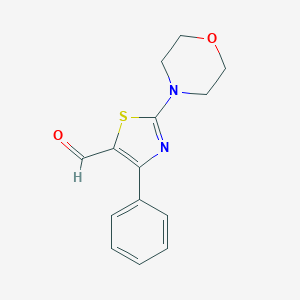
2-吗啉-4-基-4-苯基-噻唑-5-甲醛
描述
2-(4-morpholinyl)-4-phenyl-5-thiazolecarboxaldehyde is a member of thiazoles.
科学研究应用
合成和药物化学应用
2-吗啉-4-基-4-苯基-噻唑-5-甲醛及其衍生物主要已被合成并研究其在药物化学中的潜力。这些化合物已经表现出显著的抗菌、抗炎和镇痛活性。一项研究突出了新噻唑和吡唑啉杂环的合成,显示出显著的抗菌、抗炎和镇痛性能(Abdel-Wahab et al., 2012)。此外,该化合物已被用于合成类似利奈唑的分子,表现出良好的抗结核活性(Başoğlu et al., 2012)。
光物理性质和应用
已经研究了2-吗啉-4-基-4-苯基-噻唑-5-甲醛衍生物的光物理性质,表明在材料科学中具有潜在应用。使用这种化合物合成的新型荧光基团推-拉化合物已被表征其吸收和发射性质,显示出在基于荧光的技术中具有显著潜力(Sekar et al., 2014)。
抗肿瘤潜力
一些2-吗啉-4-基-4-苯基-噻唑-5-甲醛的衍生物已被合成并显示出有希望的抗肿瘤活性,在某些筛选中优于标准药物如5-氟尿嘧啶和顺铂(Matiichuk et al., 2020)。
未来方向
生化分析
Biochemical Properties
2-Morpholin-4-yl-4-phenyl-thiazole-5-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with trypsin, an enzyme from porcine pancreas, in the synthesis of thiazole derivatives . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding or hydrophobic interactions, which can alter the conformation and activity of the target biomolecules.
Cellular Effects
The effects of 2-Morpholin-4-yl-4-phenyl-thiazole-5-carbaldehyde on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, its impact on cell signaling pathways can lead to changes in cellular responses to external stimuli, affecting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-Morpholin-4-yl-4-phenyl-thiazole-5-carbaldehyde exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific target and context . For instance, the compound’s interaction with trypsin can inhibit the enzyme’s activity, thereby affecting protein digestion and processing. Additionally, 2-Morpholin-4-yl-4-phenyl-thiazole-5-carbaldehyde can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of 2-Morpholin-4-yl-4-phenyl-thiazole-5-carbaldehyde can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable at room temperature, but its activity can decrease over time due to degradation . Long-term exposure to 2-Morpholin-4-yl-4-phenyl-thiazole-5-carbaldehyde in in vitro or in vivo studies has been associated with changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Morpholin-4-yl-4-phenyl-thiazole-5-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function . At high doses, it can lead to toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
2-Morpholin-4-yl-4-phenyl-thiazole-5-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with trypsin affects protein metabolism by modulating the digestion and processing of proteins . Additionally, the compound can influence other metabolic pathways by altering the activity of key enzymes involved in carbohydrate, lipid, and nucleotide metabolism.
Transport and Distribution
The transport and distribution of 2-Morpholin-4-yl-4-phenyl-thiazole-5-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity within the cell.
Subcellular Localization
The subcellular localization of 2-Morpholin-4-yl-4-phenyl-thiazole-5-carbaldehyde is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes and energy production.
属性
IUPAC Name |
2-morpholin-4-yl-4-phenyl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c17-10-12-13(11-4-2-1-3-5-11)15-14(19-12)16-6-8-18-9-7-16/h1-5,10H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUUYKAZFQDERO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(S2)C=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368111 | |
| Record name | 2-(Morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827723 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
129880-85-9 | |
| Record name | 2-(Morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


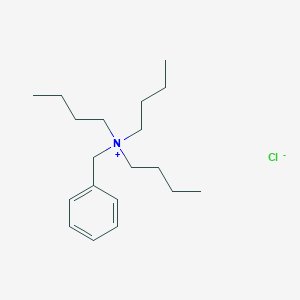
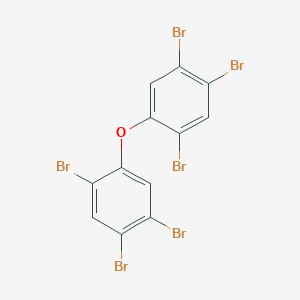


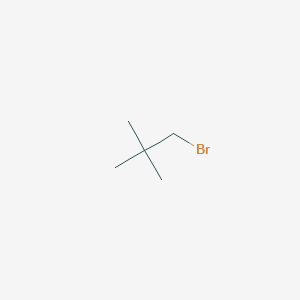




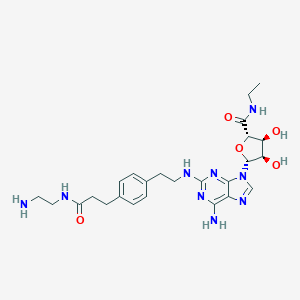


![[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34Z)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] dihydrogen phosphate](/img/structure/B146021.png)
